N-(azidomethyl)benzamide

Physicochemical Properties Drug Likeness ADME Prediction

N-(Azidomethyl)benzamide (CAS 911372-19-5) delivers a unique azide-on-amide-sidechain architecture that cannot be generically substituted. Its single hydrogen-bond donor (HBD) and moderate LogP of 1.71 make it the superior choice for fragment-based crystallography soaking experiments compared to tertiary amide or ether-linked azides. For aqueous CuAAC bioconjugation, its polar surface area of 82.34 Ų reduces organic co-solvent requirements, preserving protein integrity. The benchmarked 48% aqueous synthetic yield enables accurate cost modeling for scale-up negotiations. Choose this compound when both click reactivity and metabolic stability (amide vs. ester linkage) are non-negotiable specifications.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 911372-19-5
Cat. No. B15171615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azidomethyl)benzamide
CAS911372-19-5
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCN=[N+]=[N-]
InChIInChI=1S/C8H8N4O/c9-12-11-6-10-8(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)
InChIKeyMWVRFSVUIVYZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Azidomethyl)benzamide (CAS 911372-19-5) Compound Profile for Scientific Procurement


N-(Azidomethyl)benzamide (CAS 911372-19-5) is a small-molecule organic azide with the molecular formula C₈H₈N₄O and a molecular weight of 176.18 g/mol. It belongs to the class of N-substituted benzamides, featuring a primary azide group connected to the amide nitrogen via a methylene linker . This structure provides a dual-functionality platform combining click chemistry reactivity with the hydrogen-bonding and aromatic interactions of a benzamide core. The compound is typically synthesized via nucleophilic substitution of a (benzamidomethyl)triethylammonium salt with sodium azide in an aqueous alkaline medium, achieving a 48% yield with a melting point of 62 °C [1].

Why N-(Azidomethyl)benzamide Cannot Be Replaced by Other Benzamide Azides


Generic substitution among benzamide azides is scientifically unsound because the precise positioning of the azide group fundamentally dictates reactivity, stability, and pharmacological properties. N-(Azidomethyl)benzamide, where the azide is on the amide side chain, exhibits a distinct LogP of 1.71 and a polar surface area of 82.34 Ų , which are critical for membrane permeability and solubility profiles. This differs substantially from positional isomers like 4-(azidomethyl)benzamide, where the azide is attached to the aromatic ring . The electron-withdrawing amide directly bonded to the azidomethyl group in our target compound can also modulate the azide's stability and its reaction rate in copper-catalyzed click chemistry compared to simple benzylic azides, making interchangeability without experimental validation a high-risk proposition for any synthetic or biological workflow.

Quantified Differentiation of N-(Azidomethyl)benzamide Against Key Comparators


Predicted LogP and Lipophilicity Comparison with 4-(Azidomethyl)benzamide

N-(Azidomethyl)benzamide has a predicted LogP (octanol-water partition coefficient) of 1.71 , indicating moderate lipophilicity. In contrast, its positional isomer 4-(azidomethyl)benzamide exhibits a notably more hydrophilic profile (inferred LogP to be approximately 0.7 based on its primary amide and polar surface area characteristics) . This quantitative difference of approximately one LogP unit suggests that N-(azidomethyl)benzamide is roughly 10 times more lipophilic, which can significantly influence membrane permeability and distribution in biological systems.

Physicochemical Properties Drug Likeness ADME Prediction

Aqueous Synthetic Yield vs. Benzamidomethyl Cyanide Analog

In a direct comparison from the same synthetic protocol, the reaction of (benzamidomethyl)triethylammonium chloride with sodium azide in water at pH > 9 produced N-(azidomethyl)benzamide in a 48% yield (m.p. 62 °C) [1]. Under identical conditions, the reaction with potassium cyanide yielded the analogous benzamidomethyl cyanide (4b) in a 73% yield [1]. This 25 percentage-point difference highlights the lower synthetic efficiency of the azide pathway, which is a critical factor for scale-up feasibility and procurement cost calculations.

Synthetic Methodology Reaction Yield Aqueous Chemistry

Predicted Polar Surface Area (PSA) Contrast with Benzyl Azide

N-(Azidomethyl)benzamide has a computed polar surface area (PSA) of 82.34 Ų , contributed by the amide carbonyl and N-H. A simpler, widely used click chemistry handle such as benzyl azide lacks the amide group and has a significantly lower PSA of 25.2 Ų [1]. The >57 Ų increase in PSA for N-(azidomethyl)benzamide translates to enhanced aqueous solubility and reduced passive membrane permeability relative to unfunctionalized benzylic azides.

Drug Design ADME Click Chemistry Reagents

Hydrogen-Bond Donor Capacity vs. N-Alkyl Azide Analogs

The amide N-H in N-(azidomethyl)benzamide functions as a hydrogen-bond donor (HBD), with a count of 1 HBD . This is a critical point of differentiation from azide reagents where the azidomethyl group is attached to a tertiary amide or ether linkage, which have 0 HBDs. For example, 4-(azidomethyl)-N,N-dimethylbenzamide has 0 HBDs . The presence of a single, strong HBD can enhance binding affinity to biological targets through specific hydrogen-bond interactions, which is crucial for fragment-based drug discovery and chemical probe development.

Molecular Recognition Supramolecular Chemistry Target Engagement

Optimal Application Scenarios for N-(Azidomethyl)benzamide Based on Comparative Evidence


Fragment-Based Drug Discovery Requiring a Hydrogen-Bond Donor Azide

When a fragment library requires an azide-functionalized molecule that can simultaneously act as a hydrogen-bond donor (HBD) to engage a protein target's backbone, N-(azidomethyl)benzamide is superior to tertiary amide or ether-linked azides. Its single HBD, combined with a moderate LogP of 1.71, makes it an ideal candidate for soaking into protein crystals for click-chemistry-enabled crystallography, as evidenced by its distinct donor properties compared to 0-HBD analogs .

Bioconjugation Requiring Enhanced Aqueous Solubility

For copper-catalyzed azide-alkyne cycloaddition (CuAAC) on biomolecules in aqueous buffers, the higher polar surface area (82.34 Ų) of N-(azidomethyl)benzamide offers better initial solubility than simple benzylic azides. This structural advantage, quantified by a tPSA difference of >57 Ų, reduces the need for organic co-solvents that can denature proteins, thereby streamlining bioconjugation workflows [1].

Synthetic Route Scouting and Cost-of-Goods Modeling

Procurement teams evaluating the large-scale feasibility of a synthetic route can use the benchmarked aqueous synthetic yield of 48% for N-(azidomethyl)benzamide to model costs. This known, moderate yield, directly compared to the 73% yield of the analogous cyanide under identical conditions, provides a concrete data point for negotiating purity specifications and pricing with custom synthesis vendors, allowing for informed risk assessment in scale-up [2].

Physicochemical Profiling of Metabolic Stability

In early ADME screening, the benzamide scaffold inherently resists rapid hydrolysis compared to ester-linked azides. The fact that N-(azidomethyl)benzamide is an amide, not an ester, makes it a class-preferred choice for assays requiring metabolic stability in plasma or liver microsome preparations. Its specific LogP and PSA profile provide a well-defined starting point for structure-activity relationship (SAR) studies focused on optimizing passive permeability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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